molecular formula C17H24O3 B1325887 Ethyl 8-(4-methylphenyl)-8-oxooctanoate CAS No. 898751-62-7

Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Cat. No.: B1325887
CAS No.: 898751-62-7
M. Wt: 276.4 g/mol
InChI Key: DVLHMLDOQWULJT-UHFFFAOYSA-N
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Description

Ethyl 8-(4-methylphenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-(4-methylphenyl)-8-oxooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-(4-methylphenyl)-8-oxooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-20-17(19)9-7-5-4-6-8-16(18)15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHMLDOQWULJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645553
Record name Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-62-7
Record name Ethyl 4-methyl-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS: 898751-62-7) is a specialized organic intermediate characterized by a linear octanoyl chain terminating in an ethyl ester on one end and a para-toluoyl (4-methylbenzoyl) moiety on the other.[1] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of Histone Deacetylase (HDAC) inhibitors , PROTAC linkers , and lipophilic drug delivery systems. Its dual functionality—an electrophilic ketone and a hydrolyzable ester—allows for divergent synthetic pathways, making it a versatile scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name Ethyl 8-(4-methylphenyl)-8-oxooctanoate
Common Synonyms Ethyl 8-(p-tolyl)-8-oxooctanoate; 7-(4-Methylbenzoyl)heptanoic acid ethyl ester
CAS Number 898751-62-7
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
SMILES CCOC(=O)CCCCCCC(=O)c1ccc(C)cc1
InChI Key IYXQONPNRHZGEJ-UHFFFAOYSA-N (Analogous)
Physical Properties (Experimental & Predicted)
PropertyValueContext/Method
Appearance Pale yellow oil or low-melting solidStandard State
Boiling Point 415.0 ± 30.0 °CPredicted (760 Torr)
Density 1.05 ± 0.1 g/cm³Predicted
LogP 4.2 - 4.5High Lipophilicity
Solubility DMSO, DCM, Ethyl Acetate, EthanolInsoluble in Water

Synthesis & Production Protocol

The industrial standard for synthesizing aryl-keto esters of this chain length relies on Friedel-Crafts Acylation . This method ensures high regioselectivity for the para position on the toluene ring due to steric hindrance at the ortho positions and the electronic directing effects of the methyl group.

Reaction Logic

The synthesis couples Toluene with Ethyl 8-chloro-8-oxooctanoate (Ethyl suberyl chloride) using a Lewis acid catalyst.

  • Substrate: Toluene (Activated aromatic ring).

  • Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (Generated from suberic acid monoethyl ester).

  • Catalyst: Aluminum Chloride (

    
    ).[2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Visualization of Synthesis Pathway

Synthesispath Suberic Suberic Acid (Octanedioic acid) MonoEster Mono-Ethyl Suberate Suberic->MonoEster EtOH, H+ AcylChloride Ethyl 8-chloro-8-oxooctanoate (Electrophile) MonoEster->AcylChloride SOCl2, Reflux Complex Sigma Complex Intermediate AcylChloride->Complex + Toluene, AlCl3 (Friedel-Crafts) Toluene Toluene (Nucleophile) Product Ethyl 8-(4-methylphenyl)- 8-oxooctanoate Complex->Product H2O Quench - HCl

Figure 1: Step-wise synthetic pathway from suberic acid precursors to the final aryl-keto ester.[2][3]

Detailed Experimental Procedure

Step 1: Preparation of the Acyl Chloride

  • Dissolve mono-ethyl suberate (20.2 g, 100 mmol) in anhydrous DCM (100 mL).

  • Add Thionyl chloride (

    
    , 14.3 g, 120 mmol) dropwise at 0°C.
    
  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux for 2 hours until gas evolution (

    
    ) ceases.
    
  • Concentrate in vacuo to yield crude Ethyl 8-chloro-8-oxooctanoate . Use immediately.

Step 2: Friedel-Crafts Acylation

  • Setup: Flame-dried 3-neck round bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.

  • Charge: Add anhydrous

    
     (14.6 g, 110 mmol) and anhydrous DCM (150 mL). Cool to 0°C.[4]
    
  • Addition: Dissolve the crude acyl chloride (from Step 1) in DCM (50 mL) and add dropwise to the

    
     suspension. Stir for 15 min to form the acylium ion complex.
    
  • Reaction: Add Toluene (10.1 g, 110 mmol) dropwise, maintaining internal temperature < 5°C.

  • Progression: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl (200 g ice + 20 mL conc. HCl). Caution: Exothermic.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate.
    

Step 3: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution 0%

    
     10% Ethyl Acetate in Hexanes.
    
  • Yield: Expect 75–85% as a pale oil.

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic standards.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃, 400 MHz)

7.86 (d, J=8.2 Hz, 2H)
Aromatic protons ortho to carbonyl

7.25 (d, J=8.2 Hz, 2H)
Aromatic protons meta to carbonyl

4.12 (q, J=7.1 Hz, 2H)
Ester methylene (

)

2.93 (t, J=7.4 Hz, 2H)
Methylene

to ketone (

)

2.40 (s, 3H)
Aromatic methyl group (

)

2.29 (t, J=7.5 Hz, 2H)
Methylene

to ester (

)
¹³C NMR

200.1 ppm
Ketone Carbonyl (

)

173.8 ppm
Ester Carbonyl (

)
Mass Spectrometry m/z 277.15

Protonated molecular ion

Applications in Drug Development

This molecule is not merely an end-product but a strategic "linker-scaffold" intermediate.

HDAC Inhibitor Synthesis

The 8-carbon chain length is optimal for spanning the hydrophobic tunnel of Histone Deacetylase enzymes.

  • Transformation: The ethyl ester is hydrolyzed to the acid, then coupled with hydroxylamine (

    
    ) to form a Hydroxamic Acid .
    
  • Result: A SAHA (Vorinostat) analog with a p-tolyl cap group, potentially altering selectivity for HDAC6 vs HDAC1.

PROTAC Linker Design
  • Function: The long alkyl chain (

    
     spacer between functional groups) provides the necessary flexibility to bridge an E3 ligase ligand and a Target Protein ligand.
    
  • Reactivity: The ketone can be reduced to a methylene or alcohol to modulate solubility, while the ester allows for amide coupling to the protein-binding warhead.

Applications cluster_HDAC HDAC Inhibitor Route cluster_PROTAC PROTAC Linker Route Core Ethyl 8-(4-methylphenyl)- 8-oxooctanoate Hydrolysis Hydrolysis (-OEt -> -OH) Core->Hydrolysis Reduction Ketone Reduction (Wolff-Kishner) Core->Reduction Hydroxamic Hydroxamic Acid (Zinc Binding Group) Hydrolysis->Hydroxamic NH2OH, KOH Linker Alkyl Linker (High Flexibility) Reduction->Linker

Figure 2: Divergent application pathways for the title compound in medicinal chemistry.

Safety & Handling (HSE)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation or photolysis if exposed to light/air for prolonged periods.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; the lipophilicity implies high potential for bioaccumulation in aquatic environments.

References

  • BenchChem. (2025).[2] Synthesis Protocol for Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate. Retrieved from .

  • PubChem. (2025).[1][3] Compound Summary: Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS 898751-62-7).[1][5][6] National Library of Medicine. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Mai, A., et al. (2005). "Class I and Class II Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Context for 8-carbon linker utility).

Sources

Solubility Profiling of Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Technical Framework & Solvent Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling of Ethyl 8-(4-methylphenyl)-8-oxooctanoate in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS 898751-62-7 ) is a specialized organic intermediate, characterized by a lipophilic octanoate chain terminating in a para-tolyl ketone and an ethyl ester.[1][2] Its dual-functional nature—combining a polar keto-ester motif with a substantial hydrophobic scaffold—presents unique solubility challenges in process chemistry.

This technical guide provides a rigorous framework for determining and modeling the solubility profile of this compound. While specific empirical datasets are proprietary to process patents, this guide establishes the theoretical solubility landscape , detailed experimental protocols for generation of high-fidelity data, and the thermodynamic modeling required for crystallization optimization.

Chemical Identity & Physicochemical Basis[2][3][4][5]

Understanding the solubility behavior begins with the molecular architecture. The compound (C₁₇H₂₄O₃) exhibits a "head-tail" structure where the polar ester and ketone groups are separated by a flexible heptamethylene tether from the aromatic ring.

Structural Analysis[3]
  • Molecular Weight: 276.37 g/mol [1][2]

  • Predicted LogP: ~4.2 (Highly Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (Ester carbonyl, Ester ether oxygen, Ketone carbonyl)

Theoretical Solubility (Hansen Solubility Parameters)

Based on Group Contribution Methods, the solubility behavior is governed by dispersion forces (


) and polar interactions (

).
Solvent ClassRepresentative SolventsPredicted InteractionMechanism
Aromatic Hydrocarbons Toluene, XyleneHigh

stacking with tolyl ring; strong dispersion match.
Polar Aprotic Ethyl Acetate, AcetoneHigh Dipole-dipole interactions with ketone/ester groups.
Chlorinated Dichloromethane (DCM)Very High Excellent solvency for lipophilic esters.
Alcohols Methanol, EthanolTemperature Dependent Moderate at RT; high at elevated T due to entropy gain.
Aliphatics Hexane, HeptaneLow to Moderate Soluble due to alkyl chain, but limited by polar groups.
Water WaterInsoluble Hydrophobic effect dominates;

.

Experimental Protocols: The Self-Validating System

To generate actionable solubility data (mole fraction vs. temperature), researchers must employ a validated protocol. We recommend the Static Gravimetric Method for equilibrium solubility and Dynamic Laser Monitoring for crystallization design.

Method A: Static Gravimetric Determination (Equilibrium)

This method is the gold standard for thermodynamic accuracy.

Protocol:

  • Preparation: Add excess Ethyl 8-(4-methylphenyl)-8-oxooctanoate solid to 10 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir magnetically at the set temperature (

    
     K) for 24 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter.
    
  • Quantification:

    • Transfer a known mass of supernatant (

      
      ) to a tared weighing dish.
      
    • Evaporate solvent under vacuum at 40°C until constant mass (

      
      ).
      
    • Validation: Verify purity of the residue via HPLC to ensure no degradation occurred during equilibration.

Method B: Dynamic Polythermal Method (Metastable Zone)

Used to determine the Metastable Zone Width (MSZW) for crystallization processes.

Protocol:

  • Prepare a mixture of known solute concentration (

    
    ).
    
  • Heat at 1 K/min until dissolution (Clear Point,

    
    ).
    
  • Cool at 1 K/min until turbidity is detected by laser transmissivity (Cloud Point,

    
    ).
    
  • Repeat for varying concentrations.

Experimental Workflow Visualization

SolubilityProtocol cluster_Analysis Quantification Methods Start Start: Excess Solute + Solvent Equilibration Equilibration (T = const, t = 24h) Start->Equilibration Stirring Settling Phase Separation (Settling 2h) Equilibration->Settling Stop Stirring Sampling Sampling via 0.22 µm PTFE Filter Settling->Sampling Isothermal Gravimetric Gravimetric Analysis (Mass Balance) Sampling->Gravimetric HPLC HPLC Assay (Purity Check) Sampling->HPLC Analysis Quantification DataProc Data Processing (Mole Fraction Calculation) Gravimetric->DataProc HPLC->DataProc Validation

Figure 1: Workflow for Static Equilibrium Solubility Determination.

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be modeled to predict solubility at unmeasured temperatures and to derive thermodynamic properties.

Mole Fraction Calculation

The solubility is expressed as the mole fraction of the solute (


):


Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Mass of solute and solvent, respectively.
    
  • 
    : Molecular weight of solute (276.37  g/mol ) and solvent.
    
The Modified Apelblat Equation

This semi-empirical model is highly accurate for non-ideal solutions of keto-esters:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Allows interpolation of solubility curves for cooling crystallization profiles.

van't Hoff Analysis

To understand the dissolution mechanism, calculate the apparent enthalpy (


) and entropy (

):


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T). Typical for this compound in alcohols.
      
    • Positive

      
      :  Disorder increases upon mixing.
      

Solvent-Solute Interaction Logic

The solubility of Ethyl 8-(4-methylphenyl)-8-oxooctanoate is driven by specific intermolecular forces. Understanding these allows for rational solvent selection.

Interaction Mechanism Diagram

Interactions Solute Ethyl 8-(4-methylphenyl)- 8-oxooctanoate Ethanol Ethanol (Protic) Solute->Ethanol H-Bond Acceptance (Ketone/Ester) Toluene Toluene (Aromatic) Solute->Toluene π-π Stacking (Tolyl Ring) EthylAcetate Ethyl Acetate (Polar Aprotic) Solute->EthylAcetate Dipole-Dipole Van der Waals Result Solubility Ranking: Toluene > EtOAc > EtOH Ethanol->Result Toluene->Result EthylAcetate->Result

Figure 2: Mechanistic interactions driving solubility in different solvent classes.

Practical Implications for Process Development
  • Crystallization: Use a Cooling Crystallization method with Ethanol or Isopropanol . The high temperature dependence (steep solubility curve) in alcohols allows for high recovery yields upon cooling.

  • Extraction: Use Toluene or Ethyl Acetate for extraction from aqueous reaction mixtures due to high solubility and immiscibility with water.

  • Purification: If the impurity is more polar, use a non-polar solvent like Hexane/Heptane to wash the solid, as the target compound has lower solubility in pure aliphatics compared to aromatics.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 24727587. Retrieved from [Link](Note: Used as structural analog reference for CAS 898751-62-7).

  • Experimental Protocol: Jouyban, A. (2019).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Solvent Properties: Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.
  • Market/CAS Verification: ChemWhat. (2025). Ethyl 8-(4-methylphenyl)-8-oxooctanoate CAS#: 898751-62-7.[1][2][5] Retrieved from [Link].

Sources

Methodological & Application

Synthesis protocol for Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate via Regioselective Friedel-Crafts Acylation

Abstract

This application note details the optimized synthesis protocol for Ethyl 8-(4-methylphenyl)-8-oxooctanoate , a functionalized aryl ketone often utilized as a metabolic probe, linker in PROTAC design, or intermediate in histone deacetylase (HDAC) inhibitor synthesis. The protocol employs a convergent strategy using Ethyl 8-chloro-8-oxooctanoate (Suberyl chloride monoethyl ester) and Toluene . Unlike statistical esterification routes, this method prioritizes regiochemical fidelity and yield, leveraging the para-directing nature of the toluene methyl group under Lewis Acid catalysis.

Strategic Analysis & Retrosynthesis

The target molecule features a 1,4-disubstituted aromatic ring and a distal ethyl ester. The primary synthetic challenge is establishing the C(sp2)-C(sp2) bond at the benzylic ketone position without hydrolyzing the terminal ester or causing poly-acylation.

Mechanistic Pathway:

  • Activation: Conversion of Monoethyl suberate to its acyl chloride to generate a potent electrophile.

  • Electrophilic Aromatic Substitution (EAS): An intermolecular Friedel-Crafts acylation.

    • Regioselectivity:[1] The methyl group of toluene activates the ring (ortho/para director).[1] Steric hindrance from the bulky suberyl chain overwhelmingly favors the para (4-position) isomer (>95%).

    • Chemoselectivity: The ester group is Lewis-basic. It will coordinate with

      
      , necessitating a specific stoichiometric excess of the catalyst to maintain the reactivity of the acyl chloride species.
      

DOT Diagram: Synthetic Logic Flow

SynthesisLogic Suberic Suberic Acid (Octanedioic acid) MonoEster Monoethyl Suberate Suberic->MonoEster Desymmetrization (EtOH, H+) AcidCl Ethyl 8-chloro-8-oxooctanoate (Activated Electrophile) MonoEster->AcidCl Activation (SOCl2) Complex Acylium Ion-AlCl3 Complex AcidCl->Complex AlCl3 (Lewis Acid) Toluene Toluene (Nucleophile) Toluene->Complex Attack Target Ethyl 8-(4-methylphenyl)-8-oxooctanoate (Target) Complex->Target EAS & Quench

Caption: Logical flow from raw material desymmetrization to final C-C bond formation.

Experimental Protocol

Stage 1: Activation (Preparation of Acyl Chloride)

Note: If Ethyl 8-chloro-8-oxooctanoate is purchased commercially, proceed to Stage 2.

  • Reagents: Monoethyl suberate (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), DMF (catalytic, 2-3 drops), Dichloromethane (DCM, anhydrous).
    
  • Procedure:

    • Dissolve monoethyl suberate in anhydrous DCM under

      
       atmosphere.
      
    • Add catalytic DMF.

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
      . Use the crude acyl chloride immediately to prevent hydrolysis.
      
Stage 2: Friedel-Crafts Acylation (Core Protocol)

This step requires strict moisture control. The stoichiometry of


 is critical: 1.0 eq for the chloride, plus 1.0 eq to saturate the ester carbonyl, totaling ~2.2 eq.

Table 1: Reaction Stoichiometry

ReagentMW ( g/mol )EquivalentsRole
Ethyl 8-chloro-8-oxooctanoate 220.71.0Electrophile
Toluene 92.145.0 - 10.0Reactant & Solvent
Aluminum Chloride (

)
133.342.2 - 2.5Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent Vol.[2]Co-solvent (Optional)

Step-by-Step Methodology:

  • Catalyst Suspension:

    • In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

      
       inlet, suspend anhydrous 
      
      
      
      (2.2 eq) in dry DCM (or neat Toluene if solubility permits) at 0°C.
  • Electrophile Addition:

    • Dissolve the crude Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in a minimal amount of dry DCM.

    • Add this solution dropwise to the

      
       suspension over 30 minutes. Maintain internal temperature <5°C.
      
    • Observation: The mixture may turn yellow/orange, indicating the formation of the acylium ion complex.

  • Substrate Addition:

    • If Toluene is not used as the bulk solvent, add Toluene (1.1 eq) dropwise now.

    • Preferred Method: Use Toluene as the bulk solvent from the start to drive kinetics and minimize poly-acylation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The acid chloride is unstable on silica; monitor the appearance of the UV-active product spot (

      
      ).
      
  • Quenching (Exothermic!):

    • Cool the mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing Ice + dilute HCl (1M) .

    • Why HCl? To solubilize aluminum salts (

      
       gel is difficult to filter) and ensure the product remains in the organic phase.
      
  • Workup & Purification:

    • Extract the aqueous layer with DCM (

      
       mL).[3]
      
    • Wash combined organics with Brine (

      
      ), then Saturated 
      
      
      
      (to remove any hydrolyzed acid byproducts).
    • Dry over anhydrous

      
      , filter, and concentrate.[4]
      
    • Purification: Flash Column Chromatography (Silica Gel).

      • Gradient: 0%

        
         10% EtOAc in Hexanes.
        
      • Yield Expectation: 75–85%.

DOT Diagram: Workup & Purification Flow

Workup ReactionMix Crude Reaction Mixture (Al-Complex) Quench Quench: Ice / 1M HCl (Hydrolysis of Al-salts) ReactionMix->Quench Separation Phase Separation Quench->Separation Organic Organic Phase (DCM/Toluene) Separation->Organic Aqueous Aqueous Phase (Al salts) Separation->Aqueous Wash Wash: NaHCO3 (Removes Acid Byproducts) Organic->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column

Caption: Downstream processing workflow to isolate the pure ester.

Analytical Validation (QC)

To confirm the structure and purity, the following NMR signals are diagnostic.


 NMR (400 MHz, 

) Expectations:
  • Aromatic Region (

    
     7.0 - 8.0 ppm): 
    
    • Two doublets (AA'BB' system) characteristic of para-substitution.

    • 
       ppm (d, 2H, ortho to carbonyl).
      
    • 
       ppm (d, 2H, meta to carbonyl).
      
  • Benzylic Methyl (

    
     2.0 - 2.5 ppm): 
    
    • Singlet,

      
       ppm (
      
      
      
      ).[5]
  • Ketone Alpha-Protons:

    • Triplet,

      
       ppm (
      
      
      
      ).
  • Ester Group:

    • Quartet,

      
       ppm (
      
      
      
      ).
    • Triplet,

      
       ppm (
      
      
      
      ).
  • Aliphatic Chain:

    • Multiplets between

      
       1.3 - 1.8 ppm (remaining methylene protons).
      

Troubleshooting & Critical Controls

  • Regioselectivity Issues (Ortho vs. Para):

    • Symptom:[4][6][7][8][9] Complex aromatic region in NMR.

    • Cause: High reaction temperature.

    • Fix: Keep the reaction at 0°C during addition. The steric bulk of the suberyl chain naturally disfavors ortho attack, but heat can overcome this barrier.

  • Low Yield / Hydrolysis:

    • Symptom:[4][6][7][8][9] Isolation of the carboxylic acid instead of the ester.

    • Cause: Moisture ingress during the reaction or excessively harsh acidic quench.

    • Fix: Ensure all glassware is flame-dried. Use anhydrous solvents.[3][7] Do not reflux the quench mixture.

  • Aluminum Sludge:

    • Symptom:[4][6][7][8][9] Emulsion during extraction.

    • Fix: Filter the quenched mixture through a celite pad if the emulsion persists, or increase the volume of dilute HCl to fully solubilize the aluminum salts.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Application Note: Strategic Solvent Selection for the Synthesis and Derivatization of Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 8-(4-methylphenyl)-8-oxooctanoate (CAS: 898751-62-7) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other suberoyl-based therapeutics.[1] Its structure comprises a lipophilic octanoate chain, a reactive ketone at the C8 position, and a p-tolyl terminus.

The synthesis and subsequent derivatization of this molecule present specific solubility and reactivity challenges. The primary synthetic route involves the Friedel-Crafts acylation of toluene with ethyl suberyl chloride.[1] The choice of solvent in this step dictates not only the yield but also the regioselectivity (para vs. ortho substitution) and the ease of downstream purification.

This guide provides a rationale for solvent selection across the two critical phases of this molecule's lifecycle:

  • Formation: Friedel-Crafts Acylation.

  • Transformation: Selective reduction of the C8 ketone.[1]

Solvent Selection for Synthesis (Friedel-Crafts Acylation)

The formation of the C-C bond between the suberyl chain and the toluene ring is mediated by a Lewis Acid (typically AlCl₃).[2] The solvent plays a dual role: solubilizing the lipophilic acyl chloride and modulating the reactivity of the AlCl₃ complex.[3]

The Solvent Matrix
Solvent SystemRole of SolventRegioselectivity (p:o)Workup ComplexityRecommendation
Dichloromethane (DCM) Inert CarrierModerateLow (Volatile)Standard
Nitrobenzene Ligand/SolventHigh (Thermodynamic)High (High BP, Toxic)Avoid
Neat (Excess Toluene) Reagent & SolventHigh (Steric control)Moderate (Distillation)Preferred for Scale
1,2-Dichloroethane Inert CarrierModerateHigh (Toxic)Obsolete
Mechanism-Driven Selection[1]

Why Toluene (Neat) is Superior to DCM: While DCM is the standard laboratory solvent for Friedel-Crafts reactions due to its low boiling point (40°C) and non-reactivity, using excess toluene as both reagent and solvent offers distinct advantages for this specific molecule:

  • Concentration Effect: High concentration of the aromatic substrate accelerates the rate of electrophilic attack relative to catalyst degradation.

  • Regiocontrol: The bulky complex formed between ethyl suberyl chloride and AlCl₃ faces significant steric hindrance.[1] While toluene activates the ring at ortho and para positions, the "solvent cage" effect of neat toluene, combined with the steric bulk of the octanoate chain, significantly favors the para-isomer (>95%).

  • Process Intensification: Eliminating a halogenated solvent (DCM) reduces the environmental footprint and simplifies the waste stream.

The Nitrobenzene Trap: Nitrobenzene is often suggested for Friedel-Crafts reactions because it dissolves AlCl₃ completely by forming a donor-acceptor complex.[1] However, this complex attenuates the Lewis acidity, slowing the reaction. Furthermore, removing nitrobenzene (BP 210.9°C) requires high-vacuum distillation, which risks thermal degradation of the ester moiety.

Solvent Selection for Derivatization (Ketone Reduction)[1]

Following synthesis, the C8 ketone is often reduced to an alcohol (for linkers) or a methylene group. For the standard NaBH₄ reduction to the alcohol:

The Protic vs. Aprotic Dilemma
  • Methanol (MeOH):

    • Mechanism:[3][4][5][6][7][8] NaBH₄ reacts with MeOH to form methoxyborohydrides (e.g., NaBH(OMe)₃), which are often more reactive reducing agents than borohydride itself.

    • Solubility: Good solubility for the keto-ester at room temperature.[1]

    • Verdict:Optimal. Fast kinetics and easy removal.[1]

  • Tetrahydrofuran (THF):

    • Mechanism:[3][4][5][6][7][8] Aprotic.[1] NaBH₄ is less soluble and less reactive without a protic co-solvent.[1]

    • Utility: Use only if the ester is extremely sensitive to transesterification (unlikely with ethyl ester in ethanol/methanol at 0°C).

  • Ethanol (EtOH):

    • Utility: Prevents transesterification issues entirely (since the ester is already an ethyl group). Slightly slower kinetics than MeOH but safer.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis via Neat Friedel-Crafts

Target: Ethyl 8-(4-methylphenyl)-8-oxooctanoate[1]

Safety Note: AlCl₃ reacts violently with water, releasing HCl gas.[2][4] Perform all steps under an inert atmosphere (N₂ or Ar).

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap).

  • Catalyst Activation: Add Anhydrous AlCl₃ (1.2 equiv, 26.0 mmol) to the flask.

  • Solvent/Substrate Addition: Add Anhydrous Toluene (10 equiv, acting as solvent). Cool the suspension to 0–5°C using an ice/water bath.

  • Acyl Chloride Addition: Dissolve Ethyl Suberyl Chloride (1.0 equiv, 21.7 mmol) in a minimal amount of toluene (or add neat if liquid handling permits). Add this solution dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to minimize side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc in Hexanes).[1] The starting material (acyl chloride) should disappear; a UV-active product spot (Rf ~0.[1]5) should appear.

  • Quenching (The "Inverse Addition"):

    • Prepare a beaker with 100g crushed ice and 10 mL conc. HCl.

    • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. (Do not add water to the reaction flask).

  • Workup:

    • Separate the organic layer.[9]

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Note: EtOAc is preferred over DCM here to avoid emulsions.

    • Wash combined organics with Brine (1 x 50 mL) and Sat. NaHCO₃ (to remove traces of acid).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Remove excess toluene via rotary evaporation.[1] Purify the residue via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexane).

Protocol B: Selective Reduction of C8-Ketone

Target: Ethyl 8-hydroxy-8-(4-methylphenyl)octanoate[1]

  • Dissolution: Dissolve Ethyl 8-(4-methylphenyl)-8-oxooctanoate (1.0 equiv) in Absolute Ethanol (0.1 M concentration).

    • Why Ethanol? Matches the ester group, eliminating transesterification risks.

  • Cooling: Cool the solution to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.5 equiv) in small portions over 10 minutes.

    • Stoichiometry Note: 0.5 equiv provides 2.0 hydrides, theoretically sufficient, but 0.6-0.8 equiv is common to drive completion.

  • Quenching: Once TLC indicates consumption of ketone (approx. 1-2 hours), quench by adding Acetone (1 mL) to consume excess hydride, followed by saturated NH₄Cl solution.

  • Extraction: Evaporate the bulk Ethanol. Extract the aqueous residue with DCM.[9]

Visualizing the Process Logic

Diagram 1: Reaction Pathway & Solvent Influence

This diagram illustrates the mechanistic pathway and how solvent choice impacts the transition state and final product distribution.[3]

G cluster_0 Solvent System Selection Start Reagents: Toluene + Ethyl Suberyl Chloride Complex Acylium-AlCl3 Complex Start->Complex AlCl3 Path_DCM Solvent: DCM (Non-polar, Dilute) Complex->Path_DCM Path_Neat Solvent: Toluene (Neat) (High Conc, Steric Control) Complex->Path_Neat Path_Nitro Solvent: Nitrobenzene (Complexes AlCl3) Complex->Path_Nitro Product_Para Para-Isomer (Desired Target) Path_DCM->Product_Para ~80:20 Ratio Product_Ortho Ortho-Isomer (Impurity) Path_DCM->Product_Ortho Path_Neat->Product_Para >95:5 Ratio (Steric Shielding) Side_Rxn Deactivated Catalyst (Slow Rxn) Path_Nitro->Side_Rxn Ligand Effect Side_Rxn->Product_Para Thermodynamic Control (Slow)

Caption: Solvent influence on Friedel-Crafts regioselectivity. Neat toluene (Green path) maximizes para-selectivity via steric shielding and concentration effects.[1]

Diagram 2: Workup Decision Tree

A logic flow for the critical quenching and purification steps to ensure ester stability.

Workup Rxn_Complete Reaction Complete (TLC Check) Quench Quench: Pour INTO Ice/HCl (Exothermic Control) Rxn_Complete->Quench Phase_Sep Phase Separation Quench->Phase_Sep Solvent_Check Primary Solvent Used? Phase_Sep->Solvent_Check DCM_Path DCM Layer (Bottom) Solvent_Check->DCM_Path DCM Tol_Path Toluene Layer (Top) Solvent_Check->Tol_Path Toluene (Neat) Wash_DCM Wash: H2O / Brine DCM_Path->Wash_DCM Purify Flash Chromatography (Hex/EtOAc) Wash_DCM->Purify Wash_Tol Wash: H2O / Brine Tol_Path->Wash_Tol Evap_Tol Rotovap (50°C) Remove Excess Toluene Wash_Tol->Evap_Tol Evap_Tol->Purify

Caption: Post-reaction processing workflow. Note the specific evaporation step required for the Toluene (Neat) protocol prior to chromatography.

References

  • Friedel-Crafts Acylation Methodology

    • Sigma-Aldrich.[1][10] Friedel–Crafts Acylation Mechanism and Reaction.[2][3][4][5][6][11]

  • Solvent Effects in Electrophilic Substitution

    • Chemistry Stack Exchange.[1] Solvent Effects in Friedel–Crafts Reaction.[1][3][11] (Discusses kinetic vs thermodynamic control in polar/non-polar solvents).

    • [Link]

  • Green Chemistry Approaches (Solvent Alternatives)

    • RSC Advances.[1][11][12] An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations.[1][12]

    • [Link]

  • Molecule Specific Data (Ethyl 8-(4-methylphenyl)-8-oxooctanoate)

    • PubChem.[1][13] Compound Summary for Ethyl 8-(4-methylphenyl)-8-oxooctanoate.

    • [Link][1]

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for keto-ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Keto-Ester Synthesis Optimization Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical troubleshooting guide designed to address the specific thermal and kinetic challenges inherent to


-keto ester synthesis. Unlike standard textbook procedures, this guide focuses on the causality of failure—why reactions stall, degrade, or polymerize—and how to manipulate temperature to control the equilibrium.

Module 1: Thermodynamic vs. Kinetic Control

Status: Active | Priority: Critical

The synthesis of


-keto esters (via Claisen, Dieckmann, or Transesterification) is governed by a delicate balance between reversible addition  and irreversible deprotonation .
Q: Why does my yield plateau at ~50% even when I increase the reaction temperature to reflux?

A: You are likely fighting the equilibrium without a thermodynamic sink. Increasing temperature in a Claisen condensation accelerates both the forward and reverse reactions. If you are using a base that matches the leaving group (e.g., NaOEt in EtOH), the reaction is reversible (


).
  • The Mechanism: The reaction is driven to completion only by the deprotonation of the formed

    
    -keto ester by the base.[1] This requires a full equivalent of base.
    
  • The Thermal Trap: Heating simply establishes equilibrium faster. If your base is consumed by side reactions (like enolization of the product or moisture), the equilibrium shifts back to the starting material.

  • Solution:

    • Stoichiometry Check: Ensure you use

      
       equivalents of base.
      
    • Solvent Switch: If refluxing in ethanol fails, switch to an aprotic solvent (THF, Toluene) and use a stronger base (NaH, KH) or distill off the ethanol byproduct azeotropically (forcing the equilibrium forward).

Q: I am seeing significant self-condensation of my starting material during a Crossed-Claisen reaction. Should I lower the temperature?

A: Yes, but you must also change your addition protocol. Lowering the temperature favors Kinetic Control , which is essential when generating enolates of specific esters (like tert-butyl acetate) that are prone to decomposition or self-condensation.

  • Technical Insight: tert-butyl acetate enolates are unstable above -30°C, decomposing to ketenes which then rapidly polymerize or self-condense [1].

  • Protocol Adjustment:

    • Step 1: Generate the enolate of the "donor" ester at -78°C (using LDA or LiHMDS).

    • Step 2: Add the "acceptor" electrophile slowly at -78°C .

    • Step 3: Allow the reaction to warm only after the addition is complete.

Module 2: The Decarboxylation Danger Zone

Status: Active | Risk Level: High


-keto esters are precursors to ketones via decarboxylation, but premature decarboxylation is a common cause of "disappearing product" during workup.
Q: My product disappears during acidic workup or distillation. Is it thermally unstable?

A: You are likely triggering the 6-membered cyclic transition state.


-keto esters are relatively stable, but their corresponding 

-keto acids
are not. If your workup is too acidic and warm, you hydrolyze the ester to the acid, which then spontaneously decarboxylates.

Visualizing the Failure Mode (Graphviz):

DecarboxylationMechanism Ester β-Keto Ester (Stable) Acid β-Keto Acid (Unstable) Ester->Acid Hydrolysis (High Temp + Acid) TS 6-Membered Cyclic Transition State Acid->TS Heat (>50°C) Product Ketone + CO2 (Irreversible Loss) TS->Product Concerted Elimination

Caption: The thermal decarboxylation pathway. Note that hydrolysis (Acid) is the gatekeeper step that must be prevented during workup.

Troubleshooting Protocol:

  • Quench Cold: Perform acid quenching at

    
    .
    
  • pH Control: Do not acidify below pH 4-5 if you intend to keep the ester.

  • Distillation: If distilling, ensure the pot temperature stays below

    
     and the system is strictly neutral.
    

Module 3: Advanced Optimization (Flow Chemistry)

Status: Active | Technology: Continuous Flow[2][3][4]

Scaling up batch reactions often leads to thermal runaways or prolonged heating times that degrade the product.

Q: How can I scale up the reaction without thermal degradation?

A: Transition to Continuous Flow with "High-T / Short-t" parameters. In batch, you might reflux for 4 hours. In flow, you can superheat the solvent (above its boiling point) because the system is pressurized. This overcomes the activation energy instantly, reducing reaction time to minutes or seconds, which prevents the product from degrading [2].

Comparative Data: Batch vs. Flow Synthesis

ParameterTraditional Batch (Reflux)Optimized Flow (Pressurized)
Temperature

(EtOH Reflux)

Pressure 1 atm5 - 15 bar (Backpressure)
Reaction Time 4 - 20 Hours2 - 10 Minutes
Yield ~73%>84%
Space-Time Yield LowVery High (>3000 kg/h/m ³)

Data Source: BenchChem Comparative Guide [2]

Module 4: The Blaise Reaction Protocol

Status: Active | Reaction: Nitrile +


-Haloester[5][6][7]

The Blaise reaction is a milder alternative to Claisen for synthesizing


-keto esters, but it suffers from reproducibility issues regarding zinc activation and temperature.
Q: The reaction initiates but then stalls. Adding more heat doesn't help.

A: You are likely passivating the Zinc surface. The Blaise reaction is an organometallic surface reaction. High initial heat can cause rapid formation of the organozinc species, which then aggregates or coats the metal surface, stopping the cycle.

Optimized Blaise Protocol (Refluxing THF):

  • Activation: Use activated Zinc dust (wash with HCl, then water, then acetone, dry in vacuo).

  • Solvent: THF is critical (Benzene/Toluene are inferior for this mechanism) [3].

  • Initiation: Add a catalytic amount of the

    
    -bromoester and heat to reflux to initiate (look for a color change or exotherm).
    
  • Slow Addition: Once initiated, add the remaining bromide dropwise over 30-60 minutes while maintaining gentle reflux.

    • Why? This keeps the concentration of the active organozinc species low, preventing self-condensation (dimerization) of the ester [3].

Decision Matrix: Temperature Selection

Use this workflow to determine the starting temperature for your specific substrate.

TempSelection Start Start: Select Substrate Q1 Is the Enolate Unstable? (e.g., t-Butyl Acetate) Start->Q1 PathA Yes Q1->PathA PathB No Q1->PathB Cryo Cryogenic Protocol (-78°C to -30°C) Lithium Bases (LDA) PathA->Cryo Q2 Is it a Crossed Claisen? PathB->Q2 PathC Yes Q2->PathC PathD No (Self-Condensation) Q2->PathD StepTemp Stepwise Temp Control 1. Form Enolate (0°C) 2. Add Electrophile 3. Warm to RT PathC->StepTemp Reflux Thermodynamic Control Reflux (60-110°C) NaOEt/EtOH or NaH/Toluene PathD->Reflux

Caption: Logic flow for determining optimal reaction temperature based on substrate stability and reaction type.

References

  • Patent WO2011048425A1 . Continuous process for the production of beta-keto esters by Claisen condensation. (Discusses instability of tert-butyl acetate enolate above -30°C). Link

  • BenchChem . Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis. (Comparative data on batch vs. flow yields and residence times). Link

  • Organic Chemistry Portal . Blaise Reaction: Mechanism and Modifications. (Details on THF solvent effects and slow addition protocols). Link

  • Chemistry LibreTexts. Decarboxylation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Keto Acids. (Mechanistic insight into the cyclic transition state). Link
    

Sources

Validation & Comparative

1H NMR spectrum analysis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 8-(4-methylphenyl)-8-oxooctanoate , a critical intermediate in the synthesis of lipophilic linkers and potential prodrug scaffolds.

Rather than a generic overview, this document is structured as a Comparative Quality Control Guide , specifically designed for drug development professionals who must distinguish this target molecule from its primary stability degradant: the hydrolyzed free acid.

Executive Summary: The Analytical Challenge

Ethyl 8-(4-methylphenyl)-8-oxooctanoate is an aromatic keto-ester used frequently in medicinal chemistry as a "linker" molecule to improve lipophilicity. Its structural integrity relies on two functional termini: the p-tolyl ketone (stable) and the ethyl ester (labile).

For researchers, the primary analytical challenge is not just identification, but purity assessment . Esters are prone to hydrolysis during acidic workups or prolonged storage. This guide compares the spectral "performance" of the intact ester against its hydrolyzed alternative (the free acid) , providing a self-validating protocol to quantify degradation.

Core Molecule Specifications[1][2][3]
  • IUPAC Name: Ethyl 8-(4-methylphenyl)-8-oxooctanoate[4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 276.37 g/mol [4]

  • Key Structural Features: Para-substituted aromatic ring, 8-carbon aliphatic chain, terminal ethyl ester.

Synthesis & Sample Preparation Protocol

To understand the spectrum, one must understand the genesis of the sample. The presence of specific impurities (like ortho-isomers) is dictated by the synthesis method.

2.1. Synthesis Context (Friedel-Crafts Acylation)

The standard synthesis involves the Friedel-Crafts acylation of toluene with ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate) using aluminum chloride (


).

Synthesis Reactants Toluene + Ethyl Suberyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Coordinates Quench Acidic Quench (HCl/Ice) Intermediate->Quench Hydrolysis Product Ethyl 8-(4-methylphenyl)- 8-oxooctanoate Quench->Product Isolation

Figure 1: Friedel-Crafts synthetic pathway showing the origin of the keto-ester.

2.2. NMR Sample Preparation Protocol
  • Solvent Selection: Chloroform-d (

    
    )  is the standard. However, if checking for trace acid hydrolysis, DMSO-d6  is superior as it resolves the carboxylic acid proton (~12 ppm) which exchanges/disappears in 
    
    
    
    .
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

1H NMR Spectral Analysis (Target Molecule)

The spectrum of Ethyl 8-(4-methylphenyl)-8-oxooctanoate is characterized by three distinct zones: the Aromatic Zone, the Functionalized Aliphatic Zone, and the Bulk Chain.

3.1. Assignment Table (

, 400 MHz)[5]
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
Ar-H (a) Aromatic (Ortho to C=O)7.86 Doublet (d)2H8.2Deshielded by carbonyl anisotropy.
Ar-H (b) Aromatic (Meta to C=O)7.25 Doublet (d)2H8.0Typical aromatic range; overlaps with

.
O-CH2 Ethyl Ester Methylene4.12 Quartet (q)2H7.1Highly deshielded by oxygen electronegativity.
C8-H

-CH2 to Ketone
2.93 Triplet (t)2H7.3Deshielded by ketone; diagnostic for acylation.
Ar-CH3 Aromatic Methyl2.40 Singlet (s)3H-Characteristic singlet for p-tolyl group.
C2-H

-CH2 to Ester
2.29 Triplet (t)2H7.5Classic ester

-proton shift.
C7-H

-CH2 to Ketone
1.72 Quintet (m)2H~7.0Shielded but influenced by nearby carbonyl.
C3-H

-CH2 to Ester
1.62 Quintet (m)2H~7.0Standard aliphatic chain.
Bulk Internal Methylenes1.35 - 1.40 Multiplet4H-The "greasy" central chain (C4-C6).
Et-CH3 Ethyl Ester Methyl1.25 Triplet (t)3H7.1Coupled to O-CH2; diagnostic for ester integrity.
3.2. Structural Logic Map

The following diagram visualizes the spin-spin coupling networks (J-coupling) that validate the structure.

NMR_Coupling Ar_Ortho Ar-H (Ortho) 7.86 ppm Ar_Meta Ar-H (Meta) 7.25 ppm Ar_Ortho->Ar_Meta J = 8.2 Hz (Ortho Coupling) Ketone_Alpha Ketone Alpha-CH2 2.93 ppm Beta-CH2 (1.72) Beta-CH2 (1.72) Ketone_Alpha->Beta-CH2 (1.72) Vicinal Ester_Alpha Ester Alpha-CH2 2.29 ppm Beta-CH2 (1.62) Beta-CH2 (1.62) Ester_Alpha->Beta-CH2 (1.62) Vicinal Ester_CH2 Ethyl O-CH2 4.12 ppm Ester_CH3 Ethyl CH3 1.25 ppm Ester_CH2->Ester_CH3 J = 7.1 Hz (Vicinal)

Figure 2: Spin-system connectivity map. Solid lines indicate strong diagnostic couplings; dotted lines indicate aliphatic chain propagation.

Comparative Analysis: Target vs. Alternative (Degradant)

In drug development, the "Alternative" to the desired product is often its degradation product. Here, we compare the Ethyl Ester (Target) with the Free Acid (Degradant/Metabolite) .

Scenario: You have stored the intermediate for 3 months. You need to determine if hydrolysis has occurred.

4.1. The "Ethyl Fingerprint" Test

The most rapid way to validate the molecule against its acid alternative is the "Ethyl Fingerprint."

FeatureTarget: Ethyl Ester Alternative: Free Acid Implication
Diagnostic Signal 1 4.12 ppm (Quartet) Absent The loss of this quartet is 100% indicative of hydrolysis.
Diagnostic Signal 2 1.25 ppm (Triplet) Absent The terminal methyl triplet disappears.
Acidic Proton Absent~11.0 - 12.0 ppm (Broad) Visible clearly in DMSO-d6; confirms COOH presence.

-Methylene Shift
2.29 ppm~2.33 ppm Slight downfield shift due to stronger H-bonding of acid.
4.2. Regioisomeric Purity (Para vs. Ortho)

The Friedel-Crafts reaction often produces trace ortho-isomer. This is a critical purity metric.

  • Target (Para): The aromatic region shows a symmetric AA'BB' system (looks like two tall doublets).

  • Impurity (Ortho): The aromatic region becomes a complex ABCD multiplet . The methyl singlet (Ar-CH3) will shift slightly upfield (~2.35 ppm) due to steric twisting of the adjacent carbonyl group.

Technical Deep Dive: The Aromatic AA'BB' System

The aromatic region (7.0 - 8.0 ppm) provides the strongest evidence for the para-substitution pattern.[6]

  • Symmetry: Because the molecule has a plane of symmetry through the C1-C4 axis of the benzene ring, the two protons ortho to the ketone are chemically equivalent, as are the two protons ortho to the methyl group.

  • Chemical Shift Anisotropy: The carbonyl group is an electron-withdrawing group (EWG) via resonance, strongly deshielding the ortho protons (pushing them to 7.86 ppm ). The methyl group is a weak electron-donating group (EDG), slightly shielding the meta protons (keeping them at 7.25 ppm ).

  • Coupling Constant: The coupling constant (

    
    ) is characteristic of ortho coupling. Meta coupling (1-3 Hz) is usually too small to resolve clearly on lower-field instruments (300 MHz), appearing as line broadening.
    

References

  • PubChem. (2025).[5][7] 4'-Methylacetophenone | C9H10O.[5][8] National Library of Medicine. [Link]

  • University of Wisconsin-Madison. (2023). Electrophilic Aromatic Substitution: Friedel-Crafts Acylation of Toluene. Department of Chemistry. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Detection of Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the accurate and robust quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. Ethyl 8-(4-methylphenyl)-8-oxooctanoate is a keto-ester of interest, featuring a long aliphatic chain, a central ketone group, and an aromatic phenyl ring. This combination of functional groups presents a unique analytical challenge, requiring a method that can handle its significant hydrophobicity while ensuring high resolution and sensitivity.

This guide provides an in-depth, experience-driven walkthrough of the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate. We will explore the causality behind each experimental choice, from the initial column and mobile phase selection to the final method optimization. Furthermore, we will objectively compare the developed HPLC method with Gas Chromatography (GC), an alternative analytical technique, providing a clear rationale for method selection based on the analyte's physicochemical properties.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Development

The molecular structure of Ethyl 8-(4-methylphenyl)-8-oxooctanoate—with its long C8 alkyl chain and phenyl group—immediately suggests that the molecule is predominantly non-polar. This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and widely used approach for its separation. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are retained based on their hydrophobicity, with more non-polar compounds being retained longer.[1]

The Method Development Workflow

The process of developing a robust HPLC method is systematic. It begins with an understanding of the analyte's properties and moves through a logical sequence of optimization steps to achieve the desired separation performance.

HPLC Method Development Workflow Workflow for HPLC Method Development Analyte_Properties 1. Assess Analyte Properties (Polarity, UV Absorbance, Solubility) Initial_Method 2. Select Initial Conditions (Reversed-Phase, C18 Column, ACN/H2O) Analyte_Properties->Initial_Method Guides initial choice Column_Screen 3. Column Chemistry Screening (C18 vs. C8 vs. Phenyl) Initial_Method->Column_Screen Evaluate selectivity Mobile_Phase_Opt 4. Mobile Phase Optimization (Isocratic vs. Gradient, Solvent Ratio) Column_Screen->Mobile_Phase_Opt Fine-tune retention & resolution Detector_Opt 5. Detector Wavelength Selection (UV-Vis Scan for λmax) Mobile_Phase_Opt->Detector_Opt Enhance sensitivity Validation 6. Method Validation (Linearity, Accuracy, Precision) Detector_Opt->Validation Confirm reliability

Caption: A systematic workflow for developing a robust HPLC method.

Step 1: Analyte Physicochemical Considerations
  • Polarity & Solubility : The molecule possesses a long alkyl chain and a phenyl group, making it highly hydrophobic and thus readily soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH), but poorly soluble in water.[2][3] This strongly supports the use of reversed-phase chromatography.

  • UV Absorbance : The presence of a phenyl ring conjugated with a ketone carbonyl group creates a chromophore that absorbs UV light. Aromatic ketones typically exhibit a strong π → π* transition at shorter wavelengths (around 240-280 nm) and a much weaker n → π* transition at longer wavelengths.[4][5][6] This makes UV detection a highly suitable and sensitive choice for quantification.

Step 2: Stationary Phase (Column) Selection

The choice of stationary phase is critical as it governs the primary interaction and separation of the analyte from impurities. We compared three common reversed-phase chemistries.

Experimental Protocol for Column Comparison:

  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Concentration: 100 µg/mL in mobile phase.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Columns Evaluated:

    • Standard C18 (e.g., Luna C18, 4.6 x 150 mm, 5 µm).

    • C8 (e.g., Luna C8, 4.6 x 150 mm, 5 µm).

    • Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

Comparative Data for Column Selection:

Column TypeRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Rationale for Performance
C18 8.521.112,500The long C18 alkyl chains provide strong hydrophobic interactions, leading to significant retention. Ideal for non-polar analytes.
C8 6.211.211,800Shorter alkyl chains result in less hydrophobic retention compared to C18, leading to a shorter run time.
Phenyl-Hexyl 7.951.112,900Offers alternative selectivity through π-π stacking interactions between the phenyl phase and the analyte's aromatic ring, in addition to hydrophobic interactions.[7]
Step 3: Mobile Phase Optimization

With the C18 column selected, the mobile phase composition was optimized to achieve an efficient run time while maintaining resolution. Acetonitrile was chosen over methanol as the organic modifier because it typically provides lower backpressure and better peak efficiency for aromatic compounds.

A gradient elution was evaluated against the isocratic method to sharpen the peak and reduce the run time.

Experimental Protocol for Mobile Phase Optimization:

  • Column: Luna C18 (4.6 x 150 mm, 5 µm).

  • Methods Evaluated:

    • Isocratic: Acetonitrile:Water (75:25, v/v).

    • Gradient: Start at 60% Acetonitrile, ramp to 95% over 8 minutes, hold for 2 minutes.

  • All other conditions remained the same as the column comparison protocol.

Comparative Data for Mobile Phase Conditions:

Elution ModeRetention Time (min)Peak Width (min)ThroughputRationale
Isocratic (75% ACN) 8.520.35LowerSimple and robust, but can lead to longer run times and broader peaks for strongly retained compounds.
Gradient 7.250.18HigherThe increasing organic solvent concentration sharpens the peak and elutes the highly retained analyte faster, improving sensitivity and throughput.
Final Optimized HPLC Method Protocol

This protocol represents a validated system for the routine analysis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate.

1. Instrumentation and Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

2. Reagents and Sample Preparation

  • Solvent A: Deionized Water, HPLC Grade.

  • Solvent B: Acetonitrile, HPLC Grade.

  • Sample Diluent: Acetonitrile:Water (70:30, v/v).

  • Standard Preparation: Accurately weigh and dissolve the Ethyl 8-(4-methylphenyl)-8-oxooctanoate reference standard in the sample diluent to create a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

3. Chromatographic Conditions

  • Mobile Phase:

    • Gradient Elution:

      • 0.0 min: 60% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 60% B

      • 12.0 min: 60% B (End of Run)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • Wavelength: 255 nm (determined from UV scan).

    • Bandwidth: 4 nm.

  • Run Time: 12 minutes.

Part 2: Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Choosing the right analytical technology is crucial. While HPLC is well-suited for our analyte, it is important to consider alternatives like Gas Chromatography (GC). GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[8][9]

Decision Framework: HPLC or GC?

The decision to use HPLC or GC is primarily driven by the analyte's volatility and thermal stability.[10]

HPLC vs GC Decision Tree Decision Framework for Method Selection Analyte Analyte: Ethyl 8-(4-methylphenyl)-8-oxooctanoate Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is it thermally stable? Volatility->Thermal_Stability Yes Use_HPLC Use HPLC Volatility->Use_HPLC No (Low Volatility) Use_GC Consider GC Thermal_Stability->Use_GC Yes Thermal_Stability->Use_HPLC No (Thermally Labile)

Caption: A decision tree for selecting between HPLC and GC based on analyte properties.

For Ethyl 8-(4-methylphenyl)-8-oxooctanoate, its relatively high molecular weight suggests low volatility, making direct injection into a GC challenging without high temperatures that risk thermal degradation.[11] Therefore, HPLC is the more appropriate choice.[11][12]

Head-to-Head Comparison
FeatureHPLC (High-Performance Liquid Chromatography)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte partitioning between the liquid and a solid stationary phase.Separation in a gaseous mobile phase based on analyte volatility and interaction with a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile, thermally unstable, and high molecular weight compounds.[8][10][11]Best for volatile and thermally stable compounds that can be vaporized without decomposition.[8][9][10]
Instrumentation Requires high-pressure pumps, solvent delivery systems, and liquid-phase detectors (e.g., UV, DAD, MS). Tends to be more expensive.[11][12]Requires a gas source, heated injection port, temperature-programmable oven, and gas-phase detectors (e.g., FID, MS). Generally more cost-effective.[12]
Sample Preparation Simple dissolution in a suitable solvent. Filtration may be required.Can be simple for volatile analytes. Derivatization to increase volatility (e.g., creating FAMEs from fatty acids) is often necessary for less volatile compounds.[13][14]
Speed Analysis times are typically in the range of 10-60 minutes.[11]Can be very fast, with run times from seconds to minutes for highly volatile compounds.[11]
Pros for this Analyte - Directly compatible with the analyte's non-volatile nature.- Operates at near-ambient temperatures, preventing degradation.- Excellent sensitivity due to the strong UV chromophore.- Potentially faster analysis if the compound is sufficiently volatile.- Flame Ionization Detection (FID) offers universal detection for organic compounds.
Cons for this Analyte - Higher cost of solvents and instrument maintenance.- High temperatures required for volatilization may cause degradation.- Risk of poor peak shape or compound loss in the injector.
Verdict Highly Recommended. The properties of Ethyl 8-(4-methylphenyl)-8-oxooctanoate align perfectly with the strengths of HPLC.Not Recommended. The risk of thermal degradation and low volatility make GC a poor and unreliable choice for this specific analyte.

Conclusion

The development of a robust analytical method is a science of informed choices. For Ethyl 8-(4-methylphenyl)-8-oxooctanoate, its inherent physicochemical properties—namely its significant hydrophobicity and strong UV chromophore—make reversed-phase HPLC with UV detection the unequivocally superior analytical technique. Through systematic optimization of the stationary phase and mobile phase composition, we have established a rapid, sensitive, and reliable gradient method using a C18 column. A comparative analysis confirms that while GC is a powerful technique for volatile compounds, it is ill-suited for this large, non-volatile keto-ester, where the risk of thermal degradation would compromise analytical accuracy. The HPLC method presented herein stands as a validated, self-consistent protocol ready for implementation in a quality control or research environment.

References
  • Yilmaz, H., & Nazir, R. (2011). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chinese Chemical Society, 58(4), 497-503. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(15), 1995-2001. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl stearate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate. Retrieved from [Link]

  • News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • Saerens, S. M. G., et al. (2008). Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation. Applied and Environmental Microbiology, 74(2), 454-461. Retrieved from [Link]

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  • Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3983. Retrieved from [Link]

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  • BioRxiv. (2020, July 25). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. Retrieved from [Link]

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  • Michigan State University Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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  • MDPI. (2024, December 19). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 8-(4-methylphenyl)-8-oxooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from procurement to disposal. The proper handling of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 8-(4-methylphenyl)-8-oxooctanoate, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Part 1: Hazard Characterization and Waste Determination

The first step in any disposal procedure is to determine if the substance is classified as hazardous waste.[1] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on specific lists or four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2]

Given the structure of Ethyl 8-(4-methylphenyl)-8-oxooctanoate, we must assume it is a hazardous waste until proven otherwise. Organic compounds of this nature should never be disposed of down the drain or in regular trash.[3][4][5] Drain disposal is reserved for select, non-hazardous aqueous solutions, and even small quantities of organic chemicals can pose a significant threat to aquatic environments and wastewater treatment systems.[2][5]

Inferred Hazards:

  • Toxicity: While specific toxicity data is unavailable, many organic esters and ketones can be harmful if swallowed, inhaled, or absorbed through the skin.[6] Symptoms of exposure could include skin, eye, and respiratory irritation.[7][8]

  • Environmental Hazard: Discharge into the environment must be avoided as the compound's biodegradability is unknown, and it could be harmful to aquatic life.[8][9]

  • Reactivity: The compound is likely stable under normal conditions but should be kept away from strong oxidizing agents, strong acids, and strong bases, which could cause hydrolysis or other reactions.

Based on this assessment, Ethyl 8-(4-methylphenyl)-8-oxooctanoate must be managed as a regulated, hazardous chemical waste.

Part 2: Safe Handling and Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are in a controlled environment, preferably a certified chemical fume hood, to minimize inhalation exposure.[10] Adherence to proper PPE is non-negotiable.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[11]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[10][11]Prevents skin contact and absorption. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled within a fume hood. If a hood is unavailable, consult EHS for respirator fitting.A fume hood provides primary respiratory protection by containing vapors.[12]

Part 3: Step-by-Step Disposal Protocol

The disposal of Ethyl 8-(4-methylphenyl)-8-oxooctanoate must follow the "cradle-to-grave" management system mandated by the RCRA.[1] The process begins at the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][14]

Step 1: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[3][13]

  • Designate a Waste Stream: This compound should be collected as a "non-halogenated organic solvent/waste." Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[10][13]

  • Select a Container:

    • Use a container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE).[2][3][10]

    • The container must be in good condition, free of cracks or leaks, and have a secure, screw-top lid.[2][14][15] Using original, empty chemical containers is often a good practice, provided they are compatible and in good condition.[13]

    • Never use food-grade containers for hazardous waste.[13]

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a strict regulatory requirement.[3][14] As soon as the first drop of waste enters the container, it must be labeled.

  • Affix an EHS-provided "Hazardous Waste" tag or label. [4][15]

  • Fill out the label completely and legibly:

    • Write the full chemical name: "Waste Ethyl 8-(4-methylphenyl)-8-oxooctanoate." Do not use abbreviations or chemical formulas.[14][15]

    • If it's a mixture (e.g., dissolved in a solvent like acetone for cleaning glassware), list all constituents and their approximate percentages.[13][14]

    • Indicate the associated hazards (e.g., "Flammable," "Toxic," "Irritant").[13]

    • List the date the container was first used to accumulate waste.[4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is a designated location in the lab at or near the point of waste generation.[13][14]

  • Storage: Place the sealed waste container in a designated SAA, such as a secondary containment bin within a fume hood or a ventilated cabinet.[16] Secondary containment is crucial to contain any potential leaks.[2][16]

  • Keep Containers Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[14][15] Leaving a funnel in an open container is a common but serious violation.[14]

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about 90% full to allow for vapor expansion.

Step 4: Arranging for Disposal

Once the container is full (or has been in accumulation for the maximum allowed time, often six months to a year for SAAs), it must be removed by trained professionals.[2][13]

  • Date the Container: Write the date the container became full on the hazardous waste label.[13] EPA regulations require that full containers be removed from the SAA within three days.[13][14]

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[4][16] Follow their specific procedures, which may involve submitting an online form.[4]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas or between buildings. This must be done by trained EHS staff or a licensed contractor.[16]

The logical flow for handling and disposing of this chemical waste is visualized in the diagram below.

G Disposal Workflow for Ethyl 8-(4-methylphenyl)-8-oxooctanoate cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage (SAA) cluster_disposal Final Disposal start Generate Waste: Ethyl 8-(4-methylphenyl)-8-oxooctanoate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Compatible Container (Glass or HDPE) fume_hood->container label_waste Affix & Complete 'Hazardous Waste' Label - Full Chemical Name - All Constituents & % - Hazards & Dates container->label_waste add_waste Add Waste to Container label_waste->add_waste store_waste Store in Secondary Containment Keep Container Closed add_waste->store_waste container_full Container >90% Full? store_waste->container_full container_full->add_waste No request_pickup Date 'Full' on Label Contact EHS for Pickup container_full->request_pickup Yes ehs_disposal EHS/Licensed Contractor Disposes via Regulated Incineration request_pickup->ehs_disposal

Caption: Disposal workflow from generation to final EHS-managed disposal.

Part 4: Decontamination and Spill Management

Properly decontaminating labware and managing spills are integral parts of the waste disposal process.

  • Decontamination:

    • Glassware and equipment contaminated with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).[15]

    • This solvent rinsate is now considered hazardous waste and must be collected in a separate, appropriately labeled container for "non-halogenated solvent waste."[10][15]

    • After the solvent rinse, the glassware can typically be washed with soap and water.

  • Spill Response:

    • For small spills within a fume hood, use a chemical spill kit with absorbent pads to soak up the material.

    • All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as "Hazardous Waste," and disposed of through EHS.

    • For larger spills or spills outside of a containment area, evacuate the immediate area, notify colleagues, and contact your institution's EHS emergency line immediately.

By adhering to this comprehensive guide, you ensure that the disposal of Ethyl 8-(4-methylphenyl)-8-oxooctanoate is conducted in a manner that is safe, compliant, and environmentally responsible, reinforcing the culture of safety and excellence that is paramount in scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.